1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea
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Overview
Description
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a diphenylmethyl group, a pyrazinyl group, and an imidazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the P53 protein , a crucial player in tumor suppression . P53 induces cell-cycle arrest, apoptosis, or senescence, and is a prime target for anticancer drug therapy .
Mode of Action
The compound interacts with its target, the P53 protein, in a selective dose-dependent manner . It induces the overexpression of the TP53 gene, suggesting a promising reactivation of the P53 mutant .
Biochemical Pathways
The compound’s interaction with P53 affects the pathways involved in cell cycle regulation and apoptosis . Overexpression of the TP53 gene can lead to cell cycle arrest in the G1 phase and induce apoptosis .
Result of Action
The compound’s action results in a cytostatic activity against non-small cell lung cancer cell lines . This means it inhibits cell proliferation, thereby potentially slowing the progression of the cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the pyrazinyl group: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with diphenylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyl and imidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
1-(diphenylmethyl)-3-{2-[2-(quinolin-2-yl)-1H-imidazol-1-yl]ethyl}urea: Contains a quinolinyl group, offering different electronic properties.
Uniqueness
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(27-14-16-29-15-13-26-22(29)20-17-24-11-12-25-20)28-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,21H,14,16H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLIKDNRKZHZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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